2-{[4-ethyl-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(1E)-1-phenylethylidene]acetohydrazide
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Overview
Description
2-{[4-ethyl-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]thio}-N’-[(E)-1-phenylethylidene]acetohydrazide is a heterocyclic compound that has garnered interest due to its potential biological activities. This compound belongs to the class of 1,2,4-triazoles, which are known for their diverse pharmacological properties, including anti-inflammatory, antioxidant, and antimicrobial activities .
Preparation Methods
The synthesis of 2-{[4-ethyl-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]thio}-N’-[(E)-1-phenylethylidene]acetohydrazide typically involves the reaction of 2-(4-methoxyphenyl)acetohydrazide with 4-amino-3-(4-methoxybenzyl)-1H-1,2,4-triazole-5(4H)-thione under microwave-assisted conditions . The reaction is carried out in the presence of various substituted aldehydes, leading to the formation of Schiff base derivatives. The reaction conditions are optimized to achieve high product yield, short reaction time, and convenient handling .
Chemical Reactions Analysis
This compound undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Scientific Research Applications
Chemistry: It is used as a precursor for the synthesis of other heterocyclic compounds.
Mechanism of Action
The mechanism of action of 2-{[4-ethyl-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]thio}-N’-[(E)-1-phenylethylidene]acetohydrazide involves its interaction with specific molecular targets and pathways. The compound’s anti-inflammatory activity is believed to be mediated through the inhibition of pro-inflammatory cytokines and enzymes. Its antioxidant activity is attributed to its ability to scavenge free radicals and reduce oxidative stress .
Comparison with Similar Compounds
Similar compounds include other 1,2,4-triazole derivatives such as:
- 4-(4-ethoxyphenyl)-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazol-3-one
- 2-{[4,5-bis(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N’-[(E)-(2,4,6-trimethoxyphenyl)methylidene]acetohydrazide
These compounds share similar structural features but differ in their substituents and functional groups, which can influence their biological activities and chemical reactivity. The uniqueness of 2-{[4-ethyl-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]thio}-N’-[(E)-1-phenylethylidene]acetohydrazide lies in its specific combination of substituents, which contribute to its distinct pharmacological profile .
Properties
Molecular Formula |
C21H23N5O2S |
---|---|
Molecular Weight |
409.5 g/mol |
IUPAC Name |
2-[[4-ethyl-5-(4-methoxyphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-[(E)-1-phenylethylideneamino]acetamide |
InChI |
InChI=1S/C21H23N5O2S/c1-4-26-20(17-10-12-18(28-3)13-11-17)24-25-21(26)29-14-19(27)23-22-15(2)16-8-6-5-7-9-16/h5-13H,4,14H2,1-3H3,(H,23,27)/b22-15+ |
InChI Key |
YRUBBXJBUKLMDR-PXLXIMEGSA-N |
Isomeric SMILES |
CCN1C(=NN=C1SCC(=O)N/N=C(\C)/C2=CC=CC=C2)C3=CC=C(C=C3)OC |
Canonical SMILES |
CCN1C(=NN=C1SCC(=O)NN=C(C)C2=CC=CC=C2)C3=CC=C(C=C3)OC |
Origin of Product |
United States |
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